molecular formula C22H26N6O2 B8180537 AZD5305 CAS No. 2589531-76-8

AZD5305

Cat. No.: B8180537
CAS No.: 2589531-76-8
M. Wt: 406.5 g/mol
InChI Key: WQAVGRAETZEADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD5305 is a next-generation, highly selective PARP1 inhibitor and trapper designed to address limitations of first-generation poly(ADP-ribose) polymerase inhibitors (PARPis), such as hematologic toxicity and reduced efficacy in combination with chemotherapy . It selectively inhibits PARP1 with >500-fold selectivity over PARP2, minimizing off-target effects linked to PARP2 inhibition (e.g., anemia, thrombocytopenia) . Preclinical studies demonstrate potent antiproliferative activity in homologous recombination repair (HRR)-deficient cells (e.g., BRCA1/2-mutant, PALB2-mutant) while sparing HRR-proficient cells .

This compound achieves sustained tumor regression at low doses (≥0.1 mg/kg QD in preclinical models), with durable responses exceeding 100 days post-treatment withdrawal in BRCA1/2-mutant triple-negative breast cancer (TNBC) models . Its pharmacokinetic profile includes high oral bioavailability (>90%) and metabolic stability, enabling prolonged target engagement at trough exposures .

Preparation Methods

The preparation of AZD5305 involves several synthetic routes and reaction conditions. One method includes the use of fluorescence polarization binding assays to profile current clinical and late-stage PARP inhibitors. Industrial production methods involve the use of specific reagents and conditions to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Biochemical Mechanism of PARP1 Inhibition

AZD5305 competitively inhibits PARP1 by binding to the enzyme's catalytic domain (CAT), blocking NAD+^+
access and preventing PARylation. Key features include:

  • Selectivity : 500-fold greater affinity for PARP1 over PARP2 due to structural differences in the NAD+^+
    -binding pocket (e.g., PARP2 Tyr1640 vs. PARP1 Lys903) .

  • PARP Trapping : Induces potent PARP1-DNA trapping (IC50_{50}
    = 2.3 nM in A549 cells) without affecting PARP2, even at 30 µM concentrations .

ParameterThis compoundOlaparibTalazoparib
PARP1 IC50_{50}
(nM)2.35.16.8
PARP2 IC50_{50}
(nM)1,4001.20.9
PARP1/PARP2 Selectivity500:14:17:1

Data derived from enzymatic and cellular assays .

Structural Determinants of Activity

This compound’s core structure includes a quinazolinone scaffold with a “H–Y–Φ” motif (hydrophobic residue), critical for binding to PARP1’s catalytic domain . Key interactions:

  • Hydrogen bonding : Amide carbonyl interacts with Gly1602 and Asn1624 in PARP1 .

  • Hydrophobic stacking : Aromatic rings engage Tyr1633 and Tyr1646 residues .

  • Water-mediated interactions : Stabilize binding with Val1626 .

In Vitro Findings

  • Antiproliferative activity : IC95_{95}
    = 0.0064 µM in DLD-1 BRCA2/^{-/-}
    cells, with >100-fold selectivity over repair-proficient cells .

  • PARP trapping : Induces PARP1 retention on DNA at 1 nM, contrasting with olaparib and talazoparib, which trap both PARP1 and PARP2 .

In Vivo Findings

  • Tumor regression : Doses ≥0.1 mg/kg achieved >90% regression in MDA-MB-436 xenografts, surpassing olaparib (100 mg/kg) .

  • Pharmacokinetics : Sustained unbound plasma concentrations (>IC95_{95}
    ) for 24 hours at efficacious doses .

Synthetic Development and Optimization

This compound was optimized from lead compound AZ4554 through:

  • Parallel chemistry : Generated analogs to refine selectivity and reduce hERG liability .

  • LogD reduction : Improved solubility and bioavailability by modifying hydrophobic substituents .

  • Crystallography-guided design : Adjusted the quinazolinone core to exploit PARP1-specific residues (e.g., Glu988 vs. PARP2 Leu1701) .

Differentiation from First-Generation PARP Inhibitors

FeatureThis compoundFirst-Generation PARPi (e.g., Olaparib)
PARP2 InhibitionNonePotent (IC50_{50}
< 2 nM)
Hematologic ToxicityMinimal in rat modelsDose-limiting anemia/thrombocytopenia
DNA Repair Selectivity>100-fold (deficient vs. proficient)~10-fold

Preclinical data highlight reduced toxicity and retained efficacy .

This compound represents a paradigm shift in PARP inhibition, leveraging structural precision to enhance therapeutic index. Ongoing phase I/II trials (NCT04644068) will further validate its clinical potential .

Scientific Research Applications

Efficacy in Solid Tumors

AZD5305 has demonstrated promising results in clinical trials involving patients with solid tumors, including breast, ovarian, prostate, and pancreatic cancers. In a Phase 1 trial (PETRA study), 61 patients were treated with varying doses of this compound. The findings indicated that:

  • Response Rates : Of the 40 evaluable patients, 10 achieved partial responses , while 11 had stable disease .
  • Safety Profile : The drug exhibited a favorable safety profile with no treatment discontinuations due to adverse events and only a 3% rate of dose reductions , significantly lower than first-generation PARP inhibitors .

Case Study: BRCA-Mutated Cancers

A notable case involved a 51-year-old patient with BRCA2-mutated ovarian cancer who remained on this compound for over 16 months , achieving a partial response according to RECIST criteria . This case exemplifies the potential of this compound in treating patients who have previously exhausted other treatment options.

Preclinical Studies

Preclinical studies have provided insights into the pharmacological properties and efficacy of this compound:

  • In Vitro Studies : this compound was tested against various cancer cell lines, demonstrating significant antiproliferative activity in cells with BRCA deficiencies (IC50 values as low as 0.4 nmol/L ) compared to much higher values in wild-type cells .
  • In Vivo Efficacy : In xenograft models, this compound showed substantial tumor regression, particularly in BRCA-mutant models:
    • In the MDA-MB-436 model (BRCA1-mutant), doses as low as 0.1 mg/kg led to over 90% tumor regression .
    • In contrast, no efficacy was observed in BRCA wild-type models .

Comparative Analysis with First-Generation PARP Inhibitors

FeatureThis compoundFirst-Generation PARP Inhibitors
Selectivity>500-fold for PARP1Non-selective for PARP1/2
Dose Reduction Rate3%Up to 53%
Common Side EffectsNausea, anemia, constipationHigher rates of hematologic toxicities
Efficacy in BRCA MutationsHigh efficacyModerate efficacy

Mechanism of Action

AZD5305 exerts its effects by selectively targeting PARP1, a key enzyme involved in DNA damage repair. By inhibiting PARP1, this compound blocks the synthesis of poly (ADP-ribose) polymers and traps PARP1 on the damage sites. This leads to the accumulation of DNA damage and subsequent apoptotic cell death in sensitive cell lines . The molecular targets and pathways involved include the phosphorylation of RPA, γH2AX, and the expression of molecules related to DNA damage response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Selectivity and Mechanism of Action

Parameter AZD5305 Olaparib Talazoparib Niraparib
PARP1 Selectivity >500-fold over PARP2 Non-selective Non-selective Non-selective
IC50 (PARP1) 2.3 nmol/L 5.1 nmol/L 6.2 nmol/L 8.7 nmol/L
PARP Trapping PARP1-specific PARP1/2 PARP1/2 PARP1/2

This compound’s PARP1 specificity reduces hematologic toxicity. In rat models, this compound (1 mg/kg QD) caused minimal reticulocyte or hemoglobin reduction, whereas olaparib (100 mg/kg QD) reduced hemoglobin by 50% . Talazoparib and niraparib also exhibited higher hematotoxicity due to PARP2 inhibition .

Efficacy in Preclinical Models

Tumor Regression in BRCA1/2-Mutant Models

  • This compound : 0.1 mg/kg QD achieved >90% regression in MDA-MB-436 (BRCA1m TNBC) with sustained remission post-treatment .
  • Olaparib : 100 mg/kg QD showed 40% tumor growth inhibition (TGI) in DLD-1 BRCA2−/− models, with tumor regrowth by day 63 .
  • Talazoparib : Comparable efficacy to olaparib but with severe myelosuppression .

Complete Response (CR) Rates in PDX Models

  • This compound : 75% CR in HRR-deficient PDX models vs. 37% for olaparib .
  • Durability : this compound-treated tumors remained regressed for >100 days vs. 63 days for olaparib .

Combination Therapy Tolerability

Combination Partner This compound (1 mg/kg) Olaparib (100 mg/kg)
Carboplatin (30 mg/kg) Faster recovery of reticulocytes and hemoglobin; minimal additive toxicity Persistent cytopenias; delayed recovery
Clinical Relevance Enables safer integration with myelosuppressive chemotherapies Limited by cumulative hematologic toxicity

In BRCA1m TNBC models (HBCx-9, SUM149PT), this compound + carboplatin achieved 19% regression vs. 6% for olaparib combinations .

Hematologic Toxicity Profile

Parameter This compound First-Generation PARPis
Reticulocyte Count No significant reduction 30–60% reduction
Platelets Transient decrease; rapid recovery Persistent suppression
Bone Marrow Toxicity Minimal impact Severe hypocellularity

This compound’s PARP1 selectivity preserves hematopoietic stem/progenitor cells (HSPCs), reducing anemia and thrombocytopenia risks .

Clinical Development and Advantages

  • Key Advantages: Enhanced therapeutic index due to PARP1 selectivity . Synergy with DNA-damaging agents (e.g., carboplatin, paclitaxel) without exacerbating toxicity . Potential to overcome PARPi resistance via durable target engagement .

Biological Activity

AZD5305 is a next-generation poly(ADP-ribose) polymerase (PARP) inhibitor, specifically designed to selectively inhibit PARP1 while minimizing effects on PARP2. This selectivity is crucial as it aims to enhance therapeutic efficacy in cancers with homologous recombination repair (HRR) deficiencies, such as those associated with BRCA mutations. The following sections detail the biological activity of this compound, including its mechanism of action, preclinical and clinical findings, and comparative analyses with other PARP inhibitors.

This compound operates primarily through the inhibition and trapping of PARP1 at sites of DNA damage. This mechanism leads to the accumulation of DNA breaks, ultimately resulting in cell death, particularly in HRR-deficient cancer cells. The compound demonstrates approximately 500-fold selectivity for PARP1 over PARP2, which is a significant improvement over first-generation PARP inhibitors that typically target both enzymes .

In Vitro Characterization

In vitro studies have shown that this compound effectively inhibits PARylation and induces PARP1 trapping at low nanomolar concentrations. For instance, in A549 cell lines, this compound exhibited an IC50 value of 3 nM for overall PARylation inhibition . Comparative studies indicated that this compound's ability to trap PARP1 was significantly superior to that of other PARP inhibitors like olaparib and talazoparib, which did not show selective trapping of PARP2 under similar conditions .

Table 1: In Vitro Activity Comparison

CompoundIC50 (nM)Selectivity (PARP1/PARP2)
This compound3500
Olaparib>1000Non-selective
Talazoparib>1000Non-selective

Preclinical Studies

Preclinical models have demonstrated robust antitumor activity for this compound. In xenograft models, this compound showed greater tumor regression compared to olaparib at doses ≥0.1 mg/kg once daily. The duration of response was also longer, indicating a more favorable therapeutic profile . Importantly, this compound displayed minimal hematologic toxicity in rat models, suggesting a wider therapeutic window compared to earlier generation inhibitors .

Case Study: Ovarian Cancer Models

In studies involving patient-derived xenografts (PDXs) of ovarian cancer, this compound significantly impaired tumor growth and improved survival rates compared to traditional therapies. In cases where prior treatments had failed, this compound combined with carboplatin yielded enhanced efficacy, even at suboptimal doses .

Clinical Findings

This compound has undergone clinical evaluation in various solid tumors through the PETRA study. The results indicated a manageable safety profile across multiple dosing regimens (10 mg to 140 mg), with the most common adverse events being nausea (34.4%) and anemia (21.3%) . Notably, only a small percentage of patients experienced severe treatment-related adverse events.

Table 2: Clinical Trial Results Summary

Dose (mg)PatientsAdverse Events (%)Partial Responses (%)
10837.537.5
201931.621.1
401723.523.5
6010020
90366.733.3
140400

Q & A

Basic Research Questions

Q. What is the rationale behind developing AZD5305 as a PARP1-selective inhibitor compared to first-generation PARP inhibitors?

this compound was designed to address the hematologic toxicity and off-target effects of non-selective PARP1/2 inhibitors. Preclinical studies demonstrate that PARP2 inhibition contributes to adverse effects like thrombocytopenia, while PARP1-selective inhibition retains antitumor efficacy. This compound exhibits >500-fold selectivity for PARP1 over PARP2 in biochemical and cellular assays, minimizing hematotoxicity in rat models while achieving deeper tumor regression in BRCA-mutated xenografts compared to olaparib .

Q. How does this compound’s mechanism differ from non-selective PARP inhibitors in inducing DNA damage response?

this compound selectively inhibits and traps PARP1 at DNA damage sites, leading to persistent DNA single-strand breaks and replication stress. Unlike first-generation PARP inhibitors (e.g., olaparib, niraparib), this compound does not trap PARP2, as shown by chromatin-bound protein assays. This selectivity reduces off-target effects in hematopoietic progenitors, as demonstrated by minimal bone marrow suppression in rat models at clinically relevant exposures .

Q. What preclinical models are recommended for evaluating this compound efficacy in homologous recombination repair (HRR)-deficient cancers?

BRCA1/2-mutated xenografts (e.g., MDA-MB-436 TNBC) and patient-derived xenograft (PDX) models (e.g., HBCx-17) are optimal for assessing this compound monotherapy efficacy. Dose-response studies in these models showed tumor regression ≥90% at doses ≥0.1 mg/kg, with sustained remission >100 days post-treatment. HRR-proficient models (e.g., DLD-1 WT) are critical negative controls to confirm selectivity .

Advanced Research Questions

Q. How can researchers design experiments to assess combined hematotoxicity of this compound with carboplatin?

Microphysiological systems (MPS) and quantitative systems toxicology (QST) models are critical. In preclinical studies, concurrent dosing of this compound (1–10 mg QD) with carboplatin (AUC5/Q3W) exacerbated erythroid and megakaryocyte toxicity in MPS. Gap scheduling (24–48 hours between agents) was evaluated but still predicted grade 3 thrombocytopenia. Researchers should integrate clinical exposure profiles and progenitor cell viability assays to optimize scheduling .

Q. What methodologies validate PARP1 selectivity in cellular and biochemical assays?

  • Biochemical assays : Compare IC50 values for PARP1 vs. PARP2 enzymatic inhibition (e.g., this compound IC50 = 1.55 nM for PARP1 vs. 653 nM for PARP2 in PARylation assays) .
  • Cellular trapping assays : Use PARP1/2 knockout cell lines to quantify chromatin-bound PARP1 via immunofluorescence or Western blot. This compound induces PARP1 trapping at 1–10 nM concentrations, with no PARP2 trapping observed even at 30 µM .

Q. How should conflicting data on this compound’s hematologic toxicity in monotherapy versus combination regimens be analyzed?

Preclinical monotherapy data show minimal hematotoxicity in rats (e.g., no significant RBC or platelet reduction at 1 mg/kg QD). However, combination with carboplatin caused synergistic toxicity in erythroid progenitors (p<0.001 vs. monotherapy). Researchers should use lineage-specific colony-forming unit (CFU) assays and dynamic biomarkers (e.g., reticulocyte recovery rates) to distinguish additive vs. synergistic effects .

Q. What pharmacodynamic (PD) markers are optimal for clinical trials of this compound?

  • PARylation inhibition : Measure PAR levels in peripheral blood mononuclear cells (PBMCs) via ELISA or flow cytometry. In the PETRA trial, this compound ≥20 mg QD achieved >90% PAR suppression for >24 hours .
  • DNA damage markers : γH2AX foci quantification in tumor biopsies or circulating tumor DNA (ctDNA) analysis for HRR-related mutations .

Q. How can researchers optimize combination schedules of this compound with antibody-drug conjugates (ADCs)?

Preclinical studies combining this compound with B7-H4 ADC (AZD8205) showed enhanced efficacy in low B7-H4-expressing tumors. Researchers should:

  • Evaluate synthetic lethality : Use HRR-deficient cell lines to assess synergy via Chou-Talalay assays.
  • Leverage PK/PD modeling : Align this compound dosing with ADC’s tumor penetration kinetics to maximize DNA damage accumulation .

Properties

IUPAC Name

5-[4-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-3-16-11-19-20(26-21(16)29)10-15(12-24-19)14-27-6-8-28(9-7-27)17-4-5-18(25-13-17)22(30)23-2/h4-5,10-13H,3,6-9,14H2,1-2H3,(H,23,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAVGRAETZEADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)CN3CCN(CC3)C4=CN=C(C=C4)C(=O)NC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589531-76-8
Record name AZD-5305
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2589531768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saruparib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16MZ1V3RBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD5305
Reactant of Route 2
Reactant of Route 2
AZD5305
Reactant of Route 3
Reactant of Route 3
AZD5305
Reactant of Route 4
Reactant of Route 4
AZD5305
Reactant of Route 5
Reactant of Route 5
AZD5305
Reactant of Route 6
Reactant of Route 6
AZD5305

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.